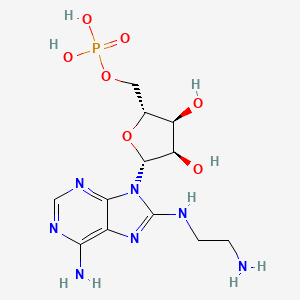
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one is a chiral compound with a unique structure that includes a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Heptan-2-one Moiety: This step often involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the heptan-2-one structure.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (6S) enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom, to form various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(6R)-6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one: The enantiomer of the compound, which may have different biological activities and properties.
6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one: The racemic mixture containing both (6S) and (6R) enantiomers.
6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptanal: A structurally similar compound with an aldehyde group instead of a ketone.
Uniqueness
The (6S) enantiomer of 6-Methyl-7-(tetrahydro-2H-pyran-2-yloxy)heptan-2-one is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it particularly valuable in applications where enantioselectivity is crucial, such as in pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
220775-18-8 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
(6S)-6-methyl-7-(oxan-2-yloxy)heptan-2-one |
InChI |
InChI=1S/C13H24O3/c1-11(6-5-7-12(2)14)10-16-13-8-3-4-9-15-13/h11,13H,3-10H2,1-2H3/t11-,13?/m0/s1 |
Clave InChI |
QATYWYWXGPNTNI-AMGKYWFPSA-N |
SMILES isomérico |
C[C@@H](CCCC(=O)C)COC1CCCCO1 |
SMILES canónico |
CC(CCCC(=O)C)COC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl [2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8720445.png)

![2-(7-Oxabicyclo[2.2.1]hept-2-yl)propan-2-ol](/img/structure/B8720453.png)






![1-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropan-1-amine](/img/structure/B8720501.png)
